![molecular formula C18H17N3O3S B2464741 1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886922-43-6](/img/structure/B2464741.png)

1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

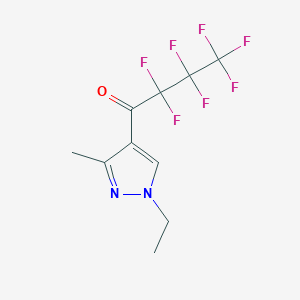

Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzo[d]imidazole is a fused ring compound that is planar and aromatic, with nitrogen atoms at positions 1 and 3. The methylsulfonyl group is a sulfur-containing group that is often involved in drug molecules due to its ability to increase solubility and membrane permeability .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the indole and benzo[d]imidazole rings through a two-carbon linker bearing a methylsulfonyl group. This could potentially be achieved through a series of reactions including functional group interconversions and carbon-carbon bond-forming reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and benzo[d]imidazole rings, which are both aromatic and contribute to the compound’s stability. The methylsulfonyl group would add polarity to the molecule, potentially influencing its solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the methylsulfonyl group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the methylsulfonyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would contribute to its stability, while the methylsulfonyl group would add polarity, potentially influencing its solubility in different solvents .科学的研究の応用

Antimicrobial Activity

- A study by Raga et al. (1992) synthesized and tested compounds including ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol for antimycotic activity, indicating potential antimicrobial applications (Raga et al., 1992).

Anti-inflammatory Activity

- Reddy & Saini (2013) synthesized novel benzo[d]imidazolyl dihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones and evaluated them for anti-inflammatory activity, indicating its potential use in inflammation-related conditions (Reddy & Saini, 2013).

Synthesis of Antibacterial and Antifungal Agents

- A study by Sawant et al. (2011) focused on the synthesis of 2,4,5-trisubstituted-1H-imidazoles, including methylsulfonyl-containing compounds, for antibacterial and antifungal applications (Sawant, Patil, & Baravkar, 2011).

Cytotoxic Activity

- Zhengfen et al. (2017) synthesized hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts, showing in vitro cytotoxic activity against human tumor cell lines, suggesting its potential in cancer research (Zhengfen et al., 2017).

Synthesis of Novel Compounds

- Poomathi et al. (2015) described the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition, which can lead to novel chemical entities with potential biological activities (Poomathi et al., 2015).

将来の方向性

特性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-25(23,24)18-19-14-7-3-5-9-16(14)21(18)12-17(22)20-11-10-13-6-2-4-8-15(13)20/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIWDDZISZXZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B2464666.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2464668.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2464672.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2464678.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2464680.png)

![2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide](/img/structure/B2464681.png)